
4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of new aryl thiazolone–benzenesulfonamides, which could include “4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide”, has been described in a study . The study evaluated the anti-proliferative activity of these derivatives against various cancer cell lines .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The molecular formula is C14H14N2O3S , with an average mass of 290.338 Da and a monoisotopic mass of 290.072510 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, benzenesulfonamides have been studied for their reactions .Applications De Recherche Scientifique
Antimicrobial Activity
Research on related benzenesulfonamide derivatives demonstrates their potential in antimicrobial applications. For instance, a study synthesized a series of derivatives that exhibited significant antibacterial and antifungal activities, with some compounds showing higher activity compared to reference drugs. This highlights the potential of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Cancer Therapy
Benzenesulfonamide derivatives have been explored for their anticancer properties. One study prepared derivatives showing marked anticancer activity against human colorectal and cervix carcinoma cell lines, indicating their potential as anticancer agents (Karakuş et al., 2018). Another study found that ureido-substituted benzenesulfonamides significantly inhibited metastasis formation in a breast cancer model, suggesting their use in developing novel antimetastatic drugs (Pacchiano et al., 2011).
Photochemical Properties
A novel zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield, indicating its potential as a photosensitizer for cancer treatment in photodynamic therapy. This compound's good fluorescence properties and appropriate photodegradation quantum yield are crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Chemical Synthesis and Structural Analysis
The synthesis and characterization of novel compounds with benzenesulfonamide groups have been reported, contributing to the understanding of their structural and electronic properties. Such studies are fundamental in the development of new materials and pharmaceuticals (Rublova et al., 2017).
Enzyme Inhibition for Disease Treatment
Benzenesulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in various diseases. Studies have found that these compounds exhibit potent inhibitory action against carbonic anhydrase isoforms relevant to glaucoma, epilepsy, obesity, and cancer, highlighting their therapeutic potential (Lolak et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-7-9-15(10-8-13)22(20,21)19-16(17)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULMRDCPMOKPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


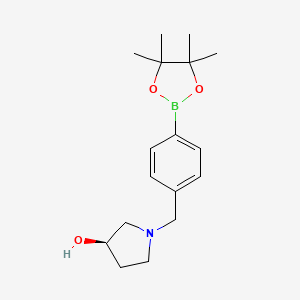

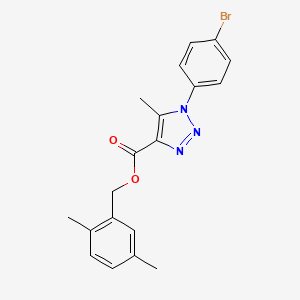
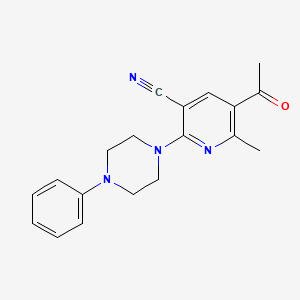
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2555165.png)
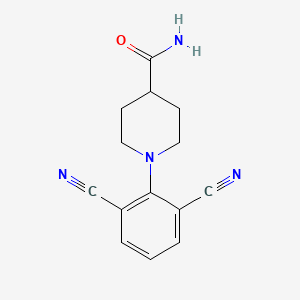
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B2555170.png)
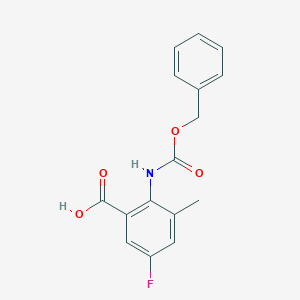
![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)
![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B2555175.png)
![Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2555177.png)
![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)
